Pixantrone-d8 (maleate)
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Overview
Description
Pixantrone-d8 (maleate) is a deuterated form of pixantrone, a synthetic aza-anthracenedione derivative. It is primarily used as an internal standard for the quantification of pixantrone in various analytical applications, particularly in mass spectrometry. Pixantrone itself is known for its role as a DNA topoisomerase II inhibitor, which makes it a valuable compound in cancer research and treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pixantrone-d8 (maleate) involves several key steps:
Starting Material: Pyridine-3,4-dicarboxylic acid is used as the starting material.
Formation of Pyridine-3,4-dicarboxylic Anhydride: This is achieved by reacting the starting material with acetic anhydride.
Friedel-Crafts Acylation: The anhydride undergoes a Friedel-Crafts acylation reaction with 1,4-difluorobenzene, catalyzed by sulfuric acid in an n-hexane solution.
Catalytic Cyclization: The resulting mixture is subjected to catalytic cyclization to obtain a key intermediate.
Reaction with Amino-Protected Ethylenediamine: The intermediate reacts with amino-protected ethylenediamine to form a protecting group-containing pixantrone.
Deprotection and Salifying: Finally, deprotection and salifying are performed to obtain pixantrone-d8 (maleate).
Industrial Production Methods: The industrial production of pixantrone-d8 (maleate) follows similar synthetic routes but is optimized for large-scale production. The process is designed to ensure high yield, low impurity content, and ease of scalability .
Chemical Reactions Analysis
Types of Reactions: Pixantrone-d8 (maleate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify its chemical structure.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines and thiols are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield various reduced forms of the compound .
Scientific Research Applications
Pixantrone-d8 (maleate) has a wide range of scientific research applications:
Chemistry: It is used as an internal standard in mass spectrometry for the quantification of pixantrone.
Biology: Its role as a DNA topoisomerase II inhibitor makes it valuable in studying DNA replication and repair mechanisms.
Medicine: Pixantrone-d8 (maleate) is used in cancer research, particularly in the development of treatments for non-Hodgkin B cell lymphoma and other cancers.
Industry: It is utilized in the pharmaceutical industry for the development and quality control of pixantrone-based drugs
Mechanism of Action
Pixantrone-d8 (maleate) exerts its effects by inhibiting DNA topoisomerase II, an enzyme crucial for DNA replication and repair. It intercalates into DNA, forming a stable complex with topoisomerase II and preventing the re-ligation of DNA strands. This leads to the accumulation of DNA double-strand breaks, ultimately inducing cell death. The compound’s unique structure reduces its cardiotoxicity compared to other anthracyclines .
Comparison with Similar Compounds
- Doxorubicin
- Mitoxantrone
- Daunorubicin
- Epirubicin
Pixantrone-d8 (maleate) continues to be a valuable compound in scientific research and pharmaceutical development, offering unique advantages over other similar compounds.
Properties
Molecular Formula |
C25H27N5O10 |
---|---|
Molecular Weight |
565.6 g/mol |
IUPAC Name |
6,9-bis[(2-amino-1,1,2,2-tetradeuterioethyl)amino]benzo[g]isoquinoline-5,10-dione;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C17H19N5O2.2C4H4O4/c18-4-7-21-12-1-2-13(22-8-5-19)15-14(12)16(23)10-3-6-20-9-11(10)17(15)24;2*5-3(6)1-2-4(7)8/h1-3,6,9,21-22H,4-5,7-8,18-19H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-/i4D2,5D2,7D2,8D2;; |
InChI Key |
SVAGFBGXEWPNJC-XBEGKDNCSA-N |
Isomeric SMILES |
[2H]C(N)(C(NC1=C2C(=O)C3=C(C(=O)C2=C(C=C1)NC(C(N)([2H])[2H])([2H])[2H])C=NC=C3)([2H])[2H])[2H].C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
C1=CC(=C2C(=C1NCCN)C(=O)C3=C(C2=O)C=NC=C3)NCCN.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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